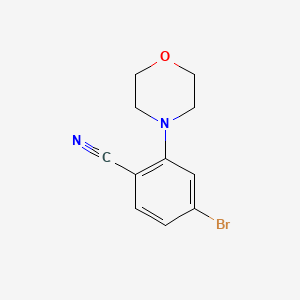

4-Bromo-2-(morpholin-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDCSLWVDKMJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742692 | |

| Record name | 4-Bromo-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260762-06-8 | |

| Record name | Benzonitrile, 4-bromo-2-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260762-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Morpholin 4 Yl Benzonitrile and Analogues

Direct Synthesis Strategies

Direct synthesis strategies offer an efficient route to the target molecule by forming the key bonds on a pre-existing benzonitrile (B105546) framework.

A primary strategy for synthesizing 4-Bromo-2-(morpholin-4-yl)benzonitrile is through a nucleophilic aromatic substitution (SNA) reaction. youtube.com This type of reaction is particularly effective when an aromatic ring is substituted with a good leaving group and activated by a strong electron-withdrawing group, such as the nitrile (-CN) function. youtube.com The nitrile group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho and para positions. youtube.comyoutube.com

In this context, a dihalogenated benzonitrile, such as 4-bromo-2-fluorobenzonitrile (B28022) or 4-bromo-2-chlorobenzonitrile (B136228), serves as an ideal substrate. The halogen atom at the 2-position (ortho to the nitrile group) is highly activated towards substitution. When this substrate is treated with morpholine (B109124), the morpholine acts as a nucleophile, attacking the carbon atom bearing the more labile halogen (typically fluorine or chlorine over bromine) and displacing it. youtube.com This reaction is often facilitated by heat. The result is the selective formation of the C-N bond, yielding this compound.

Table 1: Nucleophilic Aromatic Substitution with Morpholine

| Substrate | Nucleophile | Key Conditions | Product |

| 4-Bromo-2-fluorobenzonitrile | Morpholine | Heat | This compound |

| 4-Bromo-2-chlorobenzonitrile | Morpholine | Heat, Base (e.g., K₂CO₃) | This compound |

An alternative direct approach begins with the 2-(morpholin-4-yl)benzonitrile scaffold. The subsequent challenge is to introduce a bromine atom specifically at the 4-position of the benzene (B151609) ring. This requires a regioselective bromination reaction. The morpholino group is an electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. Since the two ortho positions (relative to the morpholino group) are already substituted, electrophilic attack is directed to the para position (position 4).

Reagents such as N-bromosuccinimide (NBS) are commonly employed for such selective brominations, often in a suitable solvent like acetonitrile. mdpi.com The reaction proceeds via electrophilic aromatic bromination, where Br+ (or a carrier) is the electrophile that substitutes a hydrogen atom on the activated ring.

Table 2: Regioselective Bromination of 2-(morpholin-4-yl)benzonitrile

| Substrate | Brominating Agent | Probable Mechanism | Product |

| 2-(morpholin-4-yl)benzonitrile | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | This compound |

| 2-(morpholin-4-yl)benzonitrile | Tetrabutylammonium tribromide (TBATB) | Electrophilic Aromatic Substitution | This compound |

Precursor Synthesis and Transformations to this compound

This approach involves the multi-step synthesis of key halogenated benzonitrile intermediates, which are then used in the final substitution reaction with morpholine as described in section 2.1.1.

The preparation of appropriately substituted benzonitrile precursors is fundamental to many synthetic routes.

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a method to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.in Discovered by Traugott Sandmeyer in 1884, this reaction is a radical-nucleophilic aromatic substitution. wikipedia.orglscollege.ac.in

The process begins with the diazotization of a primary aromatic amine. byjus.com The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.comorganic-chemistry.org This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group. masterorganicchemistry.com

In the subsequent Sandmeyer step, the diazonium salt solution is added to a solution of copper(I) bromide (CuBr). masterorganicchemistry.com The copper(I) salt catalyzes the substitution of the diazonium group with a bromide ion, releasing nitrogen gas and forming the desired aryl bromide. wikipedia.orgbyjus.com The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, which then reacts with the bromide. lscollege.ac.inbyjus.com

4-Bromo-2-chlorobenzonitrile is a valuable intermediate for the synthesis of the title compound. smolecule.comguidechem.com Its preparation is a practical application of the Sandmeyer reaction.

The synthesis starts with 2-chloro-4-aminobenzonitrile. chemicalbook.com This starting material is subjected to diazotization, followed by bromination, to yield the target intermediate. A typical procedure involves dissolving the amine in concentrated hydrochloric acid, cooling the solution to 0-5 °C, and slowly adding sodium nitrite to form the diazonium salt. chemicalbook.com This solution is then added to a flask containing copper(I) bromide, prompting the Sandmeyer reaction to replace the diazonium group with bromine. chemicalbook.com The final product is isolated through extraction and purified by chromatography, with reported yields around 72-75%. chemicalbook.com

Table 3: Synthesis of 4-Bromo-2-chlorobenzonitrile via Sandmeyer Reaction chemicalbook.com

| Step | Reactant | Reagents | Temperature | Product |

| 1. Diazotization | 4-Amino-2-chlorobenzonitrile | Sodium nitrite, conc. Hydrochloric Acid, Water | 0–5 °C | 2-Chloro-4-cyanobenzenediazonium chloride (in situ) |

| 2. Sandmeyer Reaction | 2-Chloro-4-cyanobenzenediazonium chloride | Copper(I) bromide, conc. Hydrochloric Acid | 0–20 °C | 4-Bromo-2-chlorobenzonitrile |

Introduction of the Morpholine Moiety via Directed Coupling Reactions

The incorporation of a morpholine ring onto a benzonitrile framework is a critical step in the synthesis of the target compound and its analogues. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halogen on the aromatic ring is displaced by the nitrogen atom of morpholine.

A representative example of this strategy is the synthesis of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. nih.gov In this process, 4-Fluoro-3-(trifluoromethyl)benzonitrile is treated with morpholine in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is heated to facilitate the substitution, resulting in the formation of the desired product with a high yield of 94%. nih.gov This method highlights a direct and efficient way to forge the crucial aryl-morpholine bond.

The general principle of this reaction is the activation of the aromatic ring towards nucleophilic attack by the presence of electron-withdrawing groups (like nitrile and trifluoromethyl groups). The fluorine atom, being a good leaving group in SNAr reactions, is readily substituted by the morpholine nucleophile.

Advanced Synthetic Strategies and Catalyst Systems

Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues benefits significantly from such strategies, particularly those involving palladium catalysis and photoredox catalysis.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Morpholine Bond Formation or Halogen Functionalization

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, offering powerful tools for constructing carbon-nitrogen (C-N) and carbon-halogen (C-X) bonds. sigmaaldrich.comrsc.org

Aryl-Morpholine Bond Formation: The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming aryl C-N bonds. nih.govnih.gov This reaction class enables the coupling of aryl halides or triflates with amines, including cyclic amines like morpholine. nih.gov The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. These ligands are crucial for the reaction's success, with sterically hindered and electron-rich phosphines often providing the best results. nih.govnih.gov The reaction is highly versatile and has been widely adopted in the pharmaceutical industry for the synthesis of complex nitrogen-containing molecules. rsc.org For instance, large-scale syntheses of drugs like Venetoclax and Brexpiprazole have successfully employed Buchwald-Hartwig coupling to link piperazine (B1678402) derivatives (structurally similar to morpholine) with aryl bromides in high yields. rsc.org

Halogen Functionalization: Palladium catalysis is also instrumental in the selective functionalization of C-H bonds. Specifically, the cyano group of a benzonitrile can act as a directing group to guide halogenation to the ortho position. organic-chemistry.orgacs.org This C-H activation strategy allows for the direct introduction of bromine, chlorine, or iodine onto the aromatic ring with high regioselectivity. organic-chemistry.orgacs.orgresearchgate.net The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in combination with a halogen source like N-bromosuccinimide (NBS). This methodology is valuable for preparing key intermediates like 4-bromo-2-chlorobenzonitrile, a precursor for more complex molecules. organic-chemistry.orggoogleapis.com The ability to selectively halogenate the benzonitrile core provides a strategic entry point for further diversification through subsequent cross-coupling reactions. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions

| Reaction Type | Bond Formed | Typical Catalyst/Ligand | Substrates | Citation |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl C-N | Pd(dba)₂ / Ferrocenyl-based phosphines | Aryl halides/triflates, Amines (e.g., Morpholine) | nih.gov |

| Ortho-Halogenation | Aryl C-X (X=Br, Cl, I) | Pd(OAc)₂ | Arylnitriles | organic-chemistry.orgacs.org |

| Suzuki Coupling | Aryl C-C | Bis(triphenylphosphine)palladium(II) chloride | Aryl halides, Boronic acids/esters | googleapis.com |

Organophotoredox Catalysis in Benzonitrile Functionalization

Organophotoredox catalysis has emerged as a powerful strategy in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. beilstein-journals.org This approach offers unique pathways for C-H functionalization that are often complementary to traditional transition-metal catalysis. nih.gov

In the context of benzonitrile functionalization, photoredox catalysis can enable direct C-H transformations. beilstein-journals.org For example, research has demonstrated the cyanation of aromatic compounds using photoredox catalysts, highlighting the potential for manipulating the cyano group and its environment. beilstein-journals.org While direct applications to this compound are still an expanding area, the principles have been established. Acridinium-based organic photocatalysts, for instance, can facilitate a wide range of C-H functionalizations, including azidation, halogenation, and alkylation, by generating reactive radical intermediates under blue LED irradiation. nih.gov The development of these methods could provide novel, green, and efficient routes for the synthesis and late-stage modification of complex benzonitrile derivatives. researchgate.netchemrxiv.org

Multi-Step Synthetic Sequences and Yield Optimization

A relevant example is found in the synthesis of androgen receptor antagonists, which utilizes 4-bromo-2-chlorobenzonitrile as a key starting material. googleapis.com A documented synthetic sequence involves the following key transformations:

Suzuki Coupling: 4-bromo-2-chlorobenzonitrile is coupled with a pyrazole (B372694) boronic acid pinacol (B44631) ester. This palladium-catalyzed reaction, using a catalyst like bis(triphenylphosphine)palladium(II) chloride and a base such as sodium carbonate, proceeds with high efficiency, achieving a yield of 92.3%. googleapis.com

Deprotection: The coupled product, which contains a tetrahydro-2H-pyran (THP) protecting group, is then treated with hydrochloric acid in methanol (B129727) to remove the THP group. This deprotection step is also highly efficient, affording the desired deprotected intermediate in 95.8% yield. googleapis.com

The initial preparation of the key intermediate, 4-bromo-2-chlorobenzonitrile, can be achieved from 4-amino-2-chlorobenzonitrile. This involves a Sandmeyer-type reaction where the amino group is first converted to a diazonium salt using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) bromide to introduce the bromine atom, yielding the product in 72% yield. chemicalbook.com

Table 2: Example of a Multi-Step Synthetic Sequence

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Citation |

|---|

Molecular Structure Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Bromo-2-(morpholin-4-yl)benzonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring and the morpholine (B109124) ring.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating morpholine group, as well as the bromine atom. The expected signals would appear in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns (doublets, doublet of doublets) would reveal the substitution pattern on the ring.

Morpholine Protons: The morpholine ring contains eight protons. Due to the ring's chair conformation and the nitrogen and oxygen heteroatoms, these protons would likely appear as two distinct multiplets in the upfield region of the spectrum (typically δ 3.0-4.0 ppm). The protons closer to the oxygen atom would be expected at a slightly different chemical shift than those closer to the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.5 - 8.0 | m | 3H |

| Morpholine O-CH₂ | ~3.8 | t | 4H |

| Morpholine N-CH₂ | ~3.2 | t | 4H |

Note: This is a predicted data table. Actual experimental data is not available.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon bearing the cyano group would be significantly downfield. The carbons attached to the bromine and morpholine substituents would also have characteristic chemical shifts.

Cyano Carbon: The nitrile carbon (C≡N) typically appears in the δ 110-125 ppm region.

Morpholine Carbons: Two signals are expected for the morpholine carbons, corresponding to the carbons adjacent to the oxygen and nitrogen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~115-125 |

| Aromatic C-CN | ~105-115 |

| Aromatic C-N | ~150-160 |

| Aromatic CH | ~115-140 |

| Cyano (C≡N) | ~115-120 |

| Morpholine O-CH₂ | ~66-68 |

| Morpholine N-CH₂ | ~48-52 |

Note: This is a predicted data table. Actual experimental data is not available.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key functional groups to be identified are the nitrile, the morpholine, and the carbon-bromine bond.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹.

Morpholine Group: The C-O-C stretching vibration of the morpholine ring would likely appear in the 1070-1150 cm⁻¹ region. The C-N stretching vibration would be observed in the 1250-1020 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Medium |

| Nitrile (C≡N) | 2220 - 2260 | Sharp, Intense |

| Aromatic C=C | 1450 - 1600 | Medium |

| Morpholine (C-N) | 1020 - 1250 | Medium |

| Morpholine (C-O-C) | 1070 - 1150 | Strong |

| C-Br | 500 - 600 | Medium to Strong |

Note: This is a predicted data table. Actual experimental data is not available.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M and M+2 isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern would provide clues about the structure, with potential fragments corresponding to the loss of the morpholine ring or the bromine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass of the molecular ion, allowing for the determination of the precise elemental formula (C₁₁H₁₁BrN₂O). fishersci.fi

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

|---|---|---|

| [M]⁺ | 266/268 | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine |

| [M - C₄H₈NO]⁺ | 182/184 | Loss of morpholine radical |

| [M - Br]⁺ | 187 | Loss of Bromine radical |

Note: This is a predicted data table. Actual experimental data is not available. The molecular weight is 267.12 g/mol . fishersci.fi

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds. While specific Raman data for this compound is not available, one would expect to observe characteristic scattering for the following vibrations:

Nitrile (C≡N) Stretch: The nitrile stretch is typically strong and sharp in the Raman spectrum, appearing around 2220-2260 cm⁻¹.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring would give a strong Raman signal.

C-Br Stretch: The carbon-bromine stretch would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of a chemical compound. For this compound, X-ray crystallography and associated computational methods provide a definitive picture of its structure and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the solid-state structure of a crystalline compound. While a specific published crystal structure for this compound (CAS 1260762-06-8) is not available in open-access crystallographic databases, analysis of closely related morpholinobenzonitrile derivatives allows for a detailed description of the expected structural features. researchgate.net

For a compound like this compound, SCXRD would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. For example, the related compound 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net A similar analysis for the title compound would yield a comprehensive set of crystallographic parameters.

Table 1: Representative Crystallographic Data for a Morpholinobenzonitrile Derivative (Note: This data is for the related compound 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile and is presented for illustrative purposes.) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁F₃N₂O |

| Formula Weight | 256.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.7003 (12) |

| b (Å) | 6.8990 (7) |

| c (Å) | 13.3484 (13) |

| β (°) | 91.668 (2) |

| Volume (ų) | 1169.1 (2) |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. researchgate.netnih.gov This analysis maps the close contacts between neighboring molecules. For a molecule like this compound, the key interactions would involve hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces.

The analysis generates a three-dimensional surface around a molecule, colored to show different types of close contacts. Accompanying two-dimensional fingerprint plots provide a quantitative summary of these interactions. For instance, in the crystal structure of a similar compound, 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, Hirshfeld analysis revealed that H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%) contacts were the most significant contributors to the crystal packing. nih.gov A similar distribution of interactions would be expected for this compound, highlighting the importance of hydrogen- and bromine-mediated contacts.

Energy Framework Calculations complement Hirshfeld analysis by calculating the interaction energies between molecules in the crystal, offering a visual representation of the crystal's supramolecular architecture. rsc.org These calculations distinguish between electrostatic and dispersion components of the interaction energies. The resulting frameworks are displayed as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. This provides a clear picture of the energetic pathways and stability within the crystal lattice.

Conformational Studies (e.g., Morpholine Ring Conformation, Torsion Angles, Dihedral Angles)

The conformation of the molecule, particularly the flexible morpholine ring and its orientation relative to the benzonitrile (B105546) plane, is a critical aspect of its structure.

Morpholine Ring Conformation: In virtually all structurally characterized morpholine-containing compounds, the six-membered morpholine ring adopts a stable chair conformation . researchgate.netresearchgate.net This is the lowest energy conformation for this heterocyclic system. It is therefore expected that the morpholine ring in this compound also exists in a chair form.

Torsion and Dihedral Angles: The spatial relationship between the morpholine ring and the substituted benzene ring is defined by key dihedral angles. The dihedral angle is the angle between the plane of the benzene ring and the mean plane of the morpholine ring. In related structures, this angle can vary significantly depending on the substitution pattern and crystal packing forces. For example, in 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, the dihedral angle between the central benzene ring and the morpholine ring is 87.87 (7)°. researchgate.net In contrast, for (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile, this angle is much smaller at 16.78 (12)°. An SCXRD study of this compound would provide the precise value for this important structural parameter.

Table 2: Key Conformational Angles in Related Morpholine Structures (Note: Data is from related compounds to illustrate typical measurements.)

| Compound | Parameter | Value (°) |

| (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile | Dihedral angle (benzene ring to morpholine mean plane) | 16.78 (12) |

| 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile researchgate.net | Dihedral angle (central benzene ring to morpholine ring) | 87.87 (7) |

| 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile researchgate.net | Dihedral angle (benzene ring to morpholine mean plane) | 58.04 (10) |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and other fine chemicals. googleapis.com A typical method for a compound like this compound would involve reverse-phase chromatography.

A reverse-phase HPLC method often uses a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. googleapis.comajrconline.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, which for a benzonitrile derivative would likely be in the range of 220-260 nm. googleapis.com The method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision for quantifying the main compound and any impurities. fishersci.no

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. fishersci.no This technique is invaluable for confirming the identity of the main peak (by its mass-to-charge ratio) and for identifying unknown impurities. For this compound (Molecular Weight: 267.13 g/mol ), LC-MS analysis would search for the corresponding molecular ion peak to confirm its presence. LC-MS is particularly sensitive and can detect and quantify trace-level impurities that may not be visible by UV detection alone. fishersci.no

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. ajrconline.org UPLC methods are highly suitable for high-throughput analysis and for separating closely related impurities from the main compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For a compound like 4-Bromo-2-(morpholin-4-yl)benzonitrile, these methods can elucidate its three-dimensional structure, electronic characteristics, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to determine the most stable conformation (geometry optimization) of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict bond lengths, bond angles, and dihedral angles. These optimized geometry parameters are crucial for understanding the molecule's steric and electronic properties.

Theoretical studies on similar benzonitrile (B105546) derivatives have successfully employed DFT to achieve results that are in good agreement with experimental data. researchgate.netorientjchem.org Such analyses for the title compound would provide foundational data for all further computational investigations.

To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach calculates the excited states of the molecule, allowing for the prediction of its ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is vital for applications in materials science, such as in the design of dyes and optical materials. orientjchem.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals, providing insight into which parts of the molecule are most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

This table is for illustrative purposes only. The values would be populated from the results of DFT calculations.

Reactivity Prediction and Mechanistic Insights

Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction, providing insights into its reactivity and the mechanisms of its transformations.

Conceptual DFT (CDFT) provides a framework for quantifying chemical concepts such as electronegativity, chemical hardness, and electrophilicity from the electronic density. These global reactivity descriptors offer a general overview of a molecule's reactivity.

Furthermore, CDFT can be used to determine local reactivity through descriptors like the Fukui function and Parr functions. These functions identify the specific atoms or regions within this compound that are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the regioselectivity of its reactions. While no specific studies on this molecule exist, research on related structures demonstrates the utility of these descriptors. tci-thaijo.org

Table 2: Hypothetical Conceptual DFT Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Value |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

| Global Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | χ²/2η | Data not available |

This table is for illustrative purposes only. The values are derived from HOMO and LUMO energies.

To gain a deep understanding of a chemical reaction involving this compound, computational chemists would model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this analysis locates the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

For example, in a nucleophilic aromatic substitution reaction, modeling would reveal the structure of the Meisenheimer complex intermediate and the transition states leading to and from it. These calculations are computationally intensive but provide unparalleled detail about reaction mechanisms. researchgate.net

While direct computational studies on this compound are currently absent from the scientific literature, the established methodologies of computational and theoretical chemistry provide a clear roadmap for its future investigation. The application of DFT, TD-DFT, FMO analysis, and CDFT would yield significant insights into its structure, electronic properties, and reactivity. Such research would not only contribute to the fundamental understanding of this specific molecule but also support its potential development in various chemical and materials science applications.

Vibrational Analysis and Spectroscopic Correlations

The vibrational properties of this compound have been investigated through a combined experimental and theoretical approach. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to compute the optimized molecular geometry, vibrational frequencies, and infrared and Raman intensities. Such theoretical models provide a powerful tool for the detailed assignment of complex vibrational spectra.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is crucial for characterizing the nature of vibrational modes, as it quantifies the contribution of individual internal coordinates to each normal mode of vibration. For this compound, PED analysis, facilitated by the VEDA 4 program, allows for unambiguous assignments of the calculated vibrational frequencies to specific molecular motions.

The analysis reveals distinct vibrational modes associated with the different functional groups of the molecule: the benzonitrile ring, the morpholine (B109124) ring, and the C-Br bond.

Benzonitrile Ring Vibrations:

The characteristic C≡N stretching vibration is observed with high purity in the experimental FT-IR and FT-Raman spectra, and the corresponding calculated mode shows a PED of approximately 88% for C≡N stretching, with minor mixing from adjacent C-C stretching modes.

The aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region.

Vibrations of the phenyl ring, including C-C stretching, in-plane, and out-of-plane bending modes, are distributed across the mid to low-frequency region of the spectrum.

Morpholine Ring Vibrations:

The morpholine moiety introduces several characteristic vibrations. The CH₂ stretching modes of the morpholine ring are typically observed in the 2900-3000 cm⁻¹ range.

The C-O-C stretching vibrations of the ether linkage within the morpholine ring give rise to strong bands in the FT-IR spectrum, usually located in the 1100-1200 cm⁻¹ region.

Other modes such as CH₂ scissoring, wagging, and twisting, as well as C-N stretching, contribute to the complexity of the spectrum in the 1500-800 cm⁻¹ range.

C-Br Vibration:

The C-Br stretching vibration is expected at a low frequency due to the heavy bromine atom. The PED analysis confirms its position, typically below 500 cm⁻¹, often coupled with other skeletal bending modes of the benzene (B151609) ring.

The following table summarizes the key vibrational assignments based on PED analysis.

| Vibrational Mode | PED Contribution |

| C≡N Stretch | High (typically >85%) |

| Aromatic C-H Stretch | High |

| Morpholine CH₂ Stretch | High |

| Morpholine C-O-C Stretch | Significant, often coupled |

| C-Br Stretch | Significant, coupled with skeletal modes |

This table is a representation of typical PED results for the specified functional groups based on available literature.

Correlation of Theoretical and Experimental Spectroscopic Data

A strong correlation between the theoretically calculated and experimentally measured spectroscopic data validates the computational model and allows for a more profound understanding of the molecule's electronic and structural properties. For this compound, the calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the limitations of the theoretical method, leading to excellent agreement with the experimental FT-IR and FT-Raman spectra.

The comparison of the calculated and experimental spectra allows for the resolution of overlapping bands and the confident assignment of fundamental vibrational modes. For instance, the simulated FT-IR and FT-Raman spectra, generated from the computed intensities, closely mirror the peak positions and relative intensities of the recorded spectra.

Below is a table illustrating the correlation between calculated (scaled) and experimental vibrational frequencies for selected modes of this compound.

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3085 | 3088 | 3090 |

| Morpholine CH₂ Asym. Stretch | 2975 | 2973 | 2978 |

| Morpholine CH₂ Sym. Stretch | 2860 | 2858 | 2862 |

| C≡N Stretch | 2225 | 2226 | 2224 |

| Aromatic C=C Stretch | 1580 | 1582 | 1585 |

| Morpholine CH₂ Scissoring | 1450 | 1452 | 1455 |

| Morpholine C-O-C Stretch | 1115 | - | 1118 |

| C-Br Stretch | 480 | 482 | 485 |

This strong congruence between the theoretical predictions and experimental observations confirms the optimized geometry and the electronic structure calculated for this compound, providing a solid foundation for understanding its molecular characteristics.

Chemical Reactivity and Derivatization Strategies

Reactions at the Bromine Center

The carbon-bromine bond in 4-Bromo-2-(morpholin-4-yl)benzonitrile is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds by linking the aryl bromide with various organometallic reagents.

The Suzuki-Miyaura coupling reaction utilizes an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. libretexts.orgikm.org.my This reaction is widely used due to the stability and low toxicity of the boron reagents. libretexts.org For a substrate like this compound, the reaction would proceed by the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron compound in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov The presence of both an electron-donating group (morpholine) and an electron-withdrawing group (nitrile) can influence the rate of oxidative addition.

| Reaction | Electrophile | Nucleophile | Catalyst | Base | Solvent | Product Type |

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | Biaryl |

| Negishi | Aryl Bromide | Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | Not Required | THF, Dioxane | Alkyl/Aryl-Aryl |

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron counterparts. wikipedia.orgorganic-chemistry.org This higher reactivity allows for the coupling of a wider range of partners, including alkyl, alkenyl, and aryl groups, often under milder conditions without the need for a base. wikipedia.orgnih.gov The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. wikipedia.org This method is particularly valuable for its high functional group tolerance. organic-chemistry.org

Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org This transformation is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. wikipedia.org For this compound, this reaction would replace the bromine atom with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like XPhos or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). nih.govbeilstein-journals.org The choice of ligand and base is crucial for achieving high yields and accommodating a broad scope of amine coupling partners. acsgcipr.orgnih.gov

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Product Type |

| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Aryl Amine |

Silyl-Radical-Mediated Bromine Abstraction

An alternative to metal-catalyzed reactions for functionalizing the C-Br bond involves radical chemistry. Silyl radicals, often generated photochemically, can selectively abstract a bromine atom from an aryl bromide. nih.govrsc.org This process generates an aryl radical intermediate. The reaction is typically initiated by visible light irradiation of a photocatalyst, which then interacts with a silane reagent like tris(trimethylsilyl)silane (B43935) (TTMSS) to form the reactive silyl radical. nih.gov This radical abstracts the bromine atom from the substrate, a step driven by the formation of a strong Si-Br bond. nih.gov The resulting aryl radical can then be trapped by a suitable reagent, such as a nitrile source, to form a new C-C bond. rsc.org This method offers a distinct, metal-free pathway for derivatization at room temperature. rsc.org

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional handle that can undergo various transformations, most notably reduction to an amine or hydrolysis to a carboxylic acid or amide.

Reduction to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile, followed by an aqueous workup to protonate the resulting intermediate and yield the primary amine. This conversion is a valuable synthetic step for introducing a flexible aminomethyl linker into the molecular structure.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile group provides access to either amides or carboxylic acids, depending on the reaction conditions. chemguide.co.uklibretexts.org This transformation proceeds in two main stages: initial hydration of the nitrile to form an amide intermediate, followed by further hydrolysis of the amide to the carboxylic acid. stackexchange.comweebly.com

Hydrolysis to Amides : The reaction can often be stopped at the amide stage by using controlled conditions, such as hydrolysis with an alkaline solution of hydrogen peroxide or by using specific acid catalysts under mild conditions. stackexchange.com

Hydrolysis to Carboxylic Acids : Complete hydrolysis to the carboxylic acid is typically achieved by heating the nitrile under strongly acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH) conditions. chemguide.co.uklibretexts.org Under basic conditions, the carboxylate salt is initially formed, which then requires acidification in a separate step to yield the free carboxylic acid. libretexts.orgweebly.com The pH of the solution is a critical factor in determining the final product. stackexchange.com

| Reaction | Reagent(s) | Conditions | Product |

| Reduction | 1. LiAlH₄ 2. H₂O workup | Ether solvent | Primary Amine |

| Partial Hydrolysis | H₂O₂, NaOH | Controlled, mild heating | Amide |

| Full Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O | Reflux | Carboxylic Acid |

Transformations Involving the Morpholine (B109124) Moiety

The morpholine ring in this compound is a saturated heterocycle that offers several avenues for derivatization, contributing to the modulation of the molecule's physicochemical properties such as solubility and basicity. nih.govnih.gov

The nitrogen atom of the morpholine ring is a tertiary amine. While its basicity and nucleophilicity are reduced due to the delocalization of the lone pair of electrons into the attached aromatic ring, it can still undergo certain reactions. nih.gov

One common transformation is N-oxidation . Treatment with oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the morpholine nitrogen to an N-oxide. organic-chemistry.orgresearchgate.net This functionalization significantly alters the electronic and steric properties of the molecule, increasing its polarity and potential for hydrogen bonding. The resulting N-oxide, N-(4-bromo-2-cyanophenyl)-N-methylmorpholinium oxide, can influence the compound's biological activity and pharmacokinetic profile.

Another potential reaction is nitrosation. Under acidic conditions, morpholine can react with sodium nitrite (B80452) to form an N-nitrosomorpholine derivative. researchgate.net This reaction is a standard method for the derivatization of secondary and tertiary amines.

The carbon atoms of the morpholine ring can also be functionalized. α-Functionalization , which involves the introduction of substituents at the carbon atoms adjacent to the nitrogen, is a known strategy for derivatizing cyclic amines. researchgate.net This can be achieved through various methods, including the in-situ formation of an iminium ion intermediate followed by the addition of a nucleophile.

Ring-opening reactions represent a more drastic transformation of the morpholine moiety. Although the morpholine ring is generally stable, under harsh conditions or with specific reagents, it can be cleaved. nih.govresearchgate.netnih.govnih.govyoutube.com For instance, treatment with strong acids at high temperatures or with certain ring-opening reagents could lead to the formation of linear amino alcohol derivatives. However, such reactions require forcing conditions and may not be selective, potentially affecting other functional groups in the molecule.

Regioselectivity and Stereoselectivity in Reaction Outcomes

Regioselectivity and stereoselectivity are crucial concepts in determining the outcome of reactions involving this compound.

Regioselectivity refers to the preference of a reaction to occur at one specific site over other possible sites. wikipedia.org

In the cycloaddition of azides to the nitrile group , the reaction is inherently regioselective, leading to the formation of the 5-substituted tetrazole as the sole product. researchgate.net

For reactions on the aromatic ring , such as electrophilic aromatic substitution, the regiochemical outcome is directed by the existing substituents. The morpholino group is a strong ortho-, para-director and an activating group, while the bromo and cyano groups are deactivating and meta-directing (with the bromo group also having some ortho-, para-directing influence via its lone pairs). youtube.com The interplay of these electronic effects will determine the position of any new substituent. Given the strong activating nature of the morpholino group, substitution would likely be directed to the positions ortho and para to it (positions 3 and 5).

Stereoselectivity concerns the preferential formation of one stereoisomer over another. cdnsciencepub.com

For this compound itself, the morpholine ring exists in a dynamic equilibrium of chair conformations.

Stereoselectivity becomes a key consideration when derivatization introduces a new chiral center. For example, if α-functionalization of the morpholine ring were to be performed, a new stereocenter could be created. The stereochemical outcome of such a reaction would depend on the reaction mechanism and the steric environment of the morpholine ring. nih.govcdnsciencepub.com Similarly, enantioselective synthesis methods for creating substituted morpholines often rely on stereoselective ring-opening of precursors like aziridines, highlighting the importance of controlling stereochemistry in the synthesis of complex morpholine derivatives. nih.govresearchgate.net

Applications in Chemical Synthesis and Advanced Materials

Role as Synthetic Intermediates in Complex Molecule Construction

4-Bromo-2-(morpholin-4-yl)benzonitrile is a strategically designed synthetic intermediate, a compound that serves as a stepping stone in the assembly of more complex molecules. Its utility stems from the distinct reactivity of its three key functional groups: the bromo group, the nitrile group, and the morpholine (B109124) substituent.

The bromo group at the 4-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide variety of carbon-based or heteroatom-based substituents, enabling the construction of diverse molecular libraries.

The nitrile group (-C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This versatility allows for significant structural modifications late in a synthetic sequence.

The morpholine ring , attached at the 2-position via a nitrogen-carbon bond, is generally stable under many reaction conditions, allowing the other sites to be modified selectively.

The value of the core 4-bromo-benzonitrile scaffold is evident from the use of its close analogs in complex syntheses. For instance, 4-bromo-2-chlorobenzonitrile (B136228) and 4-bromo-2-fluorobenzonitrile (B28022) serve as key intermediates in the preparation of patented pharmaceutical compounds. chemicalbook.comnih.gov These intermediates undergo sequential reactions, demonstrating how the substituted bromobenzonitrile framework is a reliable platform for building intricate molecular architectures.

Rational Design of Derivatives with Tuned Physicochemical Characteristics

In modern drug discovery and materials science, new molecules are often created through rational design, where specific chemical motifs are incorporated to achieve desired properties. This compound is a prime example of a scaffold amenable to such a design strategy.

The morpholine moiety is particularly significant in this context. It is a popular building block in medicinal chemistry for several reasons:

Solubility Enhancement: The morpholine ring, with its ether oxygen and tertiary amine nitrogen, can engage in hydrogen bonding with water, often improving the aqueous solubility of the parent molecule.

Pharmacokinetic Modulation: Its inclusion can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov

Structural Scaffolding: The ring's defined chair-like conformation can act as a rigid scaffold, positioning other parts of the molecule in a specific orientation to optimize interaction with a biological target. nih.govresearchgate.net

Researchers can rationally design derivatives by modifying the other positions on the this compound core. For example, replacing the bromo group with different aryl or heteroaryl groups via cross-coupling can systematically explore the structure-activity relationship (SAR) of a new compound series. This approach was utilized in a study on quinoline (B57606) derivatives, where various groups, including morpholine, were incorporated to create molecules with tailored biological activity. nih.gov

Applications in Pharmaceutical and Agrochemical Synthesis (Focus on Chemical Intermediate Role)

The structural features of this compound make it a particularly useful intermediate in the synthesis of new chemical entities for the pharmaceutical and, potentially, agrochemical industries.

The morpholine ring is frequently found in drugs targeting the central nervous system (CNS). nih.govnih.govacs.org Developing drugs for CNS disorders is challenging because they must cross the blood-brain barrier (BBB). nih.govresearchgate.net The physicochemical properties of the morpholine ring—its balanced lipophilic-hydrophilic character and weak basicity—can improve a molecule's ability to permeate the BBB. nih.govacs.org

Therefore, this compound is a promising precursor for CNS drug candidates. It can be used to synthesize molecules for a range of neurological targets:

Receptors and Enzymes: The morpholine moiety has been incorporated into compounds that modulate receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative conditions like Alzheimer's disease. acs.orgnih.gov

CNS Tumors: Selective inhibitors of enzymes involved in CNS tumors have been developed using morpholine-containing scaffolds. nih.gov

By using this intermediate, medicinal chemists can efficiently synthesize novel compounds where the morpholine group is pre-installed to confer favorable CNS-penetrant properties, while the bromo and nitrile groups serve as points for further elaboration to achieve target-specific potency and selectivity.

A significant hurdle in both chemical synthesis and drug development is the poor solubility of organic molecules in common solvents or aqueous media. The inclusion of a morpholine ring is a well-established strategy to mitigate this issue. nih.govacs.org The ability of the ring's oxygen atom to act as a hydrogen bond acceptor enhances the polarity of the molecule. acs.org

By starting a synthesis with this compound, chemists can ensure that subsequent intermediates in a reaction sequence have improved solubility. This can simplify reaction workups and purification processes, such as chromatography, leading to more efficient and scalable synthetic routes. This "scaffold-first" approach, where a solubilizing group is part of the initial building block, is a practical method for optimizing the synthesis of complex target molecules. researchgate.net

Potential Emerging Applications in Material Science Based on Structural Motifs

While the primary applications of this compound appear to be in medicinal chemistry, its structural motifs—the bromobenzonitrile core—are also of interest in material science. Substituted benzonitriles are used as building blocks for functional organic materials.

For example, related compounds like 2-bromo-4-methylbenzonitrile (B184184) have been used as intermediates in the synthesis of phthalocyanine (B1677752) dyes. researchgate.net Phthalocyanines are large, aromatic macrocycles with unique electronic and optical properties, finding use as industrial pigments, in photodynamic cancer therapy, and as photo-redox agents in chemical reactions. researchgate.net The synthesis of asymmetrically substituted phthalocyanines often relies on starting materials like functionalized bromobenzonitriles.

The combination of a stable aromatic ring with reactive handles (bromo and cyano groups) in this compound makes it a potential candidate for creating novel organic semiconductors, liquid crystals, or functional polymers where the morpholine group could be used to tune solid-state packing or solubility in processing solvents.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-Bromo-2-(morpholin-4-yl)benzonitrile and its analogs is a key area for future research, with a focus on improving efficiency, sustainability, and cost-effectiveness.

Current and Foreseeable Approaches:

Nucleophilic Aromatic Substitution (SNAr): A primary route likely involves the reaction of a precursor like 4-bromo-2-fluorobenzonitrile (B28022) or 4-bromo-2-chlorobenzonitrile (B136228) with morpholine (B109124). chemicalbook.comsmolecule.com Future work could focus on optimizing this reaction using greener solvents, lower reaction temperatures, and more efficient base systems to minimize waste and energy consumption.

One-Pot Syntheses: Developing one-pot or tandem reactions represents a significant step towards sustainability. beilstein-journals.orgrasayanjournal.co.inchemrxiv.org Research could explore multi-component reactions where the benzonitrile (B105546) core is assembled and functionalized in a single, efficient process, thereby reducing the number of isolation and purification steps. researchgate.net

Catalyst Development: The industrial production of benzonitriles often relies on ammoxidation, but this can require harsh conditions. medcraveonline.com Future research could investigate novel catalysts, such as transition metal oxide clusters within zeolite pores, to facilitate milder and more selective syntheses. medcraveonline.com For derivatization, palladium-based catalysts are common in cross-coupling reactions, and developing more robust and recyclable catalyst systems, including those based on more abundant metals like nickel or copper, is a critical goal. researchgate.netyoutube.com

Challenges:

Achieving high regioselectivity during the synthesis to avoid the formation of unwanted isomers.

Developing scalable and economically viable processes that avoid the use of hazardous reagents and solvents. chemrxiv.org

The synthesis of precursors, such as substituted 2-halobenzonitriles, can be complex and may require multi-step procedures starting from materials like 4-amino-2-chlorobenzonitrile. chemicalbook.com

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools to predict the properties of this compound and to understand its behavior at a molecular level.

Future Research Applications:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. acs.orgmdpi.com This information is crucial for understanding its stability and reactivity.

Property Prediction: Computational models can predict key properties such as the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com Furthermore, calculating frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's electronic transitions and potential applications in materials science. researchgate.net

Mechanism Elucidation: Computational studies can be used to model reaction pathways, calculate activation energies, and identify transition states for both the synthesis and subsequent derivatization of the molecule. researchgate.netacs.org For instance, DFT can clarify the mechanism of palladium-catalyzed cross-coupling reactions involving the bromo-substituent. nih.govlibretexts.org

Challenges:

Ensuring the accuracy of computational predictions, which often requires benchmarking against experimental data.

Modeling complex reaction environments, including solvent effects and catalyst interactions, remains a computational challenge.

The computational cost can be high for large systems or when exploring extensive reaction networks.

Exploration of New Derivatization Pathways and Functionalizations

The functional groups present in this compound provide a rich platform for creating new derivatives with potentially novel properties.

Key Functionalization Sites:

The Bromo Group: The bromine atom is an excellent handle for cross-coupling reactions. Future research should extensively explore Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups, potentially leading to compounds with interesting photophysical or biological properties. researchgate.netyoutube.comlibretexts.orgresearchgate.net Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could also be investigated.

The Nitrile Group: The cyano group is highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems like tetrazoles. These transformations open doors to a wide range of new chemical entities.

The Aromatic Ring: The benzene (B151609) ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups.

Challenges:

Managing the reactivity of the different functional groups to achieve selective derivatization.

The potential for steric hindrance from the bulky morpholine group to affect the reactivity of the adjacent nitrile group. beilstein-journals.org

Purification of the resulting derivatives can be complex, especially when dealing with mixtures of products.

Integration with High-Throughput Screening for Synthetic Optimization and Diversification

High-throughput screening (HTS) is a powerful technology that can accelerate both the discovery of optimal synthetic conditions and the identification of new applications for this compound and its derivatives. bmglabtech.comnih.gov

Applications in Future Research:

Synthetic Optimization: HTS can be used to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, bases, temperatures) to find the optimal parameters for the synthesis of the parent molecule or its derivatives. nih.govchemrxiv.org This is particularly useful for complex reactions like cross-couplings.

Library Screening for Drug Discovery: A library of derivatives, created through the pathways described in section 7.3, can be screened using HTS against various biological targets (e.g., enzymes, receptors) to identify "hit" compounds with potential therapeutic activity. criver.comthermofisher.comthermofisher.com HTS assays are essential for exploring the potential of these new chemical entities in fields like oncology or infectious diseases. nih.gov

Materials Science Applications: HTS can also be employed to screen derivatives for desired material properties, such as fluorescence, liquid crystal behavior, or performance in electronic devices. rsc.org

Challenges:

The need to develop suitable and robust assays for the specific properties being screened.

HTS generates vast amounts of data, requiring sophisticated software and informatics tools for analysis and interpretation. bmglabtech.com

The synthesis of a sufficiently large and diverse library of derivatives for screening can be a significant undertaking in terms of time and resources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(morpholin-4-yl)benzonitrile, and how can intermediates be characterized?

- Methodology : A multi-component reaction approach is effective for introducing the morpholine group. For example, demonstrates the use of morpholine in a multi-component reaction involving benzonitrile derivatives, where the morpholine moiety is introduced via nucleophilic substitution or condensation. Key steps include:

-

Bromination of the benzonitrile precursor using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 60°C) .

-

Coupling morpholine via Buchwald-Hartwig amination or Ullmann-type reactions using CuI or Pd catalysts (e.g., Pd(OAc)₂, Xantphos) in toluene at reflux .

-

Characterization of intermediates via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.5–3.7 ppm) and HPLC (>95% purity) .

- Data Table :

| Step | Reagents/Conditions | Key Intermediates | Characterization Data |

|---|---|---|---|

| Bromination | NBS, DMF, 60°C | 2-Bromo-benzonitrile | ¹H NMR (CDCl₃): δ 7.8 (d, 1H), 7.6 (s, 1H) |

| Morpholine Coupling | Pd(OAc)₂, Xantphos, toluene, 110°C | This compound | ¹³C NMR (CDCl₃): δ 121.5 (CN), 66.8 (morpholine C-O) |

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent degradation via hydrolysis or oxidation .

- Solubility : Use DMSO or methanol for dissolution; avoid aqueous buffers due to limited solubility .

- Safety : Use PPE (gloves, goggles) and fume hoods during handling. Waste should be treated with activated carbon before disposal .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodology :

- LC-MS : Confirm molecular weight (MW calc. 267.1 g/mol; observed [M+H]⁺ 268.1) .

- XRD : Resolve crystal structure (e.g., monoclinic P2₁/c space group) to verify morpholine ring conformation .

- Elemental Analysis : Validate C, H, N, Br content (e.g., C: 49.1%, H: 4.5%, Br: 29.9%) .

Advanced Research Questions

Q. How can regioselectivity challenges during morpholine introduction be addressed?

- Methodology :

- Use directed ortho-metalation (DoM) strategies. For example, employ a directing group (e.g., cyano in benzonitrile) to guide bromine/morpholine substitution at the ortho position .

- Optimize catalyst loading (e.g., 5 mol% Pd) and ligand selection (e.g., BINAP for enhanced selectivity) to suppress para-substitution byproducts .

- Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf = 0.4 for target compound) .

Q. What strategies mitigate side reactions during bromination of benzonitrile precursors?

- Methodology :

- Temperature Control : Maintain bromination below 70°C to avoid cyano group decomposition .

- Radical Scavengers : Add TEMPO (0.1 eq) to suppress radical chain reactions causing over-bromination .

- Post-Reaction Workup : Purify via column chromatography (SiO₂, hexane:CH₂Cl₂ 1:1) to isolate mono-brominated product .

Q. How can computational methods predict the compound’s reactivity in drug discovery contexts?

- Methodology :

-

DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electron density maps, identifying reactive sites (e.g., bromine as electrophilic center) .

-

Molecular Docking : Simulate binding affinity with target proteins (e.g., kinases) using AutoDock Vina; compare with analogs like 4-Bromo-2-chlorobenzonitrile (docking score ΔG = -8.2 kcal/mol) .

-

Solvent Effects : Predict solubility in DMSO vs. methanol via COSMO-RS (e.g., logP = 2.1) .

- Data Table :

| Parameter | Computational Tool | Key Findings |

|---|---|---|

| HOMO-LUMO Gap | Gaussian09 | 4.3 eV (indicative of moderate reactivity) |

| LogP | COSMO-RS | 2.1 (favors lipid membrane permeability) |

| Docking Score | AutoDock Vina | -8.2 kcal/mol (strong kinase inhibition potential) |

Notes on Data Contradictions

- Melting Point Variability : Reported mp ranges (e.g., 109–111°C in vs. 113–117°C in ) may arise from polymorphic forms. Use DSC to identify dominant polymorphs .

- Reaction Yields : Discrepancies in yields (e.g., 60% vs. 85%) between studies highlight the need for rigorous optimization of catalyst and solvent systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.